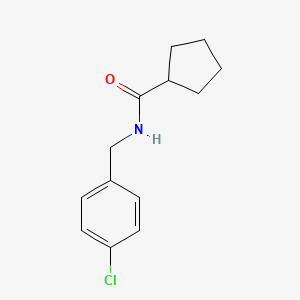

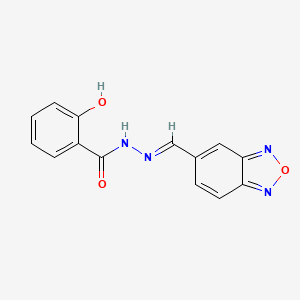

![molecular formula C12H13N3O4S B5867747 2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)

2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including "2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole," involves intricate chemical reactions that yield compounds with specific sulfonyl and nitro substituents. These syntheses are typically characterized by reactions that introduce the nitrophenylsulfonyl group into the imidazole ring, which can be achieved through various organic synthesis methodologies, including the use of ionic liquids as reagents for efficient nitration of aromatic compounds, showcasing the versatility and adaptability of synthesis routes for imidazole derivatives (Zolfigol et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior. Structural studies, often employing X-ray crystallography, provide insight into the planarity of the imidazole molecule and its substituents, as well as the intermolecular interactions within crystals. These interactions are fundamental for understanding the compound's reactivity and stability. The detailed molecular structure elucidates the positioning of the nitro and sulfonyl groups relative to the imidazole ring, which significantly influences the compound's chemical properties and reactivity (Crozet et al., 2002).

Chemical Reactions and Properties

Imidazole derivatives undergo a variety of chemical reactions, reflecting their reactivity towards different chemical agents. The presence of the nitrophenylsulfonyl group significantly impacts the compound's chemical behavior, including its reactivity in nitration reactions and the formation of complexes with metals. These reactions are essential for further functionalization of the imidazole ring and for the synthesis of compounds with desired chemical properties (Bermejo et al., 2000).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives are known to interact with a variety of targets due to their broad range of chemical and biological properties .

Mode of Action

Imidazole compounds are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets would depend on the specific derivative and its functional groups.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific derivative and its mode of action.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities , which would result in a range of potential molecular and cellular effects.

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of imidazole derivatives .

Propiedades

IUPAC Name |

2-ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFAVLBYKKJMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)

![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)

![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)

![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)

![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)